molecular formula C44H48N4O7 B3090165 Bis(2-methyl-2-propanyl)(1-{(3aS,4R,6aR)-2,2-dimethyl-6-[(trityloxy)methyl]-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate CAS No. 1207561-02-1

Bis(2-methyl-2-propanyl)(1-{(3aS,4R,6aR)-2,2-dimethyl-6-[(trityloxy)methyl]-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate

Cat. No.: B3090165
CAS No.: 1207561-02-1
M. Wt: 744.9 g/mol
InChI Key: ITMFPYAHUUMTFJ-XBWIZHKTSA-N
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Description

Bis(2-methyl-2-propanyl)(1-{(3aS,4R,6aR)-2,2-dimethyl-6-[(trityloxy)methyl]-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate is a highly specialized organic compound characterized by its intricate polycyclic architecture. Key structural features include:

  • A cyclopenta[d][1,3]dioxolane core with stereospecific (3aS,4R,6aR) configuration, providing rigidity and chiral centers.
  • Trityloxy (triphenylmethoxy) and tert-butyl (2-methyl-2-propanyl) groups, which serve as sterically demanding protective moieties, enhancing stability and modulating solubility .

This compound is likely an intermediate in nucleoside or carbohydrate synthesis, given the trityl group’s role in protecting hydroxyl groups during multi-step reactions .

Properties

IUPAC Name

tert-butyl N-[1-[(3aR,6R,6aS)-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]imidazo[4,5-c]pyridin-4-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H48N4O7/c1-41(2,3)54-39(49)48(40(50)55-42(4,5)6)38-35-33(24-25-45-38)47(28-46-35)34-26-29(36-37(34)53-43(7,8)52-36)27-51-44(30-18-12-9-13-19-30,31-20-14-10-15-21-31)32-22-16-11-17-23-32/h9-26,28,34,36-37H,27H2,1-8H3/t34-,36-,37+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMFPYAHUUMTFJ-XBWIZHKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C=C(C2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N6C=NC7=C6C=CN=C7N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](C=C([C@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N6C=NC7=C6C=CN=C7N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H48N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Bis(2-methyl-2-propanyl)(1-{(3aS,4R,6aR)-2,2-dimethyl-6-[(trityloxy)methyl]-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate is a complex organic compound with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Chemical Name : this compound
  • CAS Number : 1207561-02-1
  • Molecular Formula : C₄₄H₄₈N₄O₇
  • Molecular Weight : 744.87 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties. The following sections summarize key findings from recent research.

Anticancer Activity

Research has indicated that compounds structurally similar to imidazo[4,5-c]pyridine derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of specific kinases involved in cancer progression. A study highlighted the synthesis of novel inhibitors targeting NEK kinases (NEK6, NEK7) that are overexpressed in various cancers such as breast and cervical cancer .
CompoundTarget KinaseIC50 (µM)Cancer Type
TAJ4NEK73.18 ± 0.11MCF-7
TAJ4NEK98.12 ± 0.43HeLa

Pharmacokinetic Properties

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics:

  • Solubility : High solubility in organic solvents but limited aqueous solubility.
  • Metabolism : Predominantly metabolized by liver enzymes; potential for drug-drug interactions.

Case Studies and Experimental Findings

A case study involving the evaluation of a related imidazo compound demonstrated significant cytotoxic effects against various cancer cell lines:

  • Study Design : In vitro cytotoxicity assays were performed using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
  • Results : The compound exhibited a dose-dependent inhibition of cell proliferation.
  • : The findings support further investigation into the therapeutic efficacy of imidazo derivatives.

Comparison with Similar Compounds

Target Compound vs. Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l, )

Property Target Compound Compound 1l ()
Core Structure Imidazo[4,5-c]pyridine fused with cyclopenta-dioxolane Tetrahydroimidazo[1,2-a]pyridine
Substituents Trityloxy, tert-butyl 4-Nitrophenyl, phenethyl, ester groups
Bioactivity Potential Likely limited by steric bulk Nitro and ester groups may confer electrophilicity
Synthetic Utility Trityl group aids in stepwise protection/deprotection Ester groups enable further functionalization

Target Compound vs. 2-Amino-6-({(3aS,4R,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}amino)-5-nitropyrimidin-4(3H)-one ()

Property Target Compound Compound
Protective Group Trityloxy (bulky, hydrophobic) Benzyloxy (smaller, moderate hydrophobicity)
Heterocycle Imidazo[4,5-c]pyridine Pyrimidinone with nitro and amino groups
Reactivity Likely inert due to tert-butyl and trityl groups Amino and nitro groups enable redox chemistry

Key Insight : The trityl group in the target compound provides superior steric protection compared to benzyloxy, reducing unwanted side reactions in synthetic pathways .

Functional Group Analysis

Target Compound vs. 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate ()

Property Target Compound Compound
Backbone Fused bicyclic system Pyrrolidine with multiple ester/cyano groups
Solubility Low (due to trityl and tert-butyl) Moderate (polar ester groups enhance solubility)
Thermal Stability High (aromatic trityl group resists decomposition) Lower (ester and cyano groups may degrade)

Key Insight : The target compound’s hydrophobicity may limit its applicability in aqueous systems but enhance stability in organic solvents .

Similarity Clustering (–6)

Using Jarvis-Patrick/Butina algorithms (), the target compound clusters with:

  • 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid (Similarity: 0.61): Shares imidazole core but lacks fused rings.
  • 2-Phenyl-4,5-dihydro-1H-imidazole (Similarity: 0.67): Simpler structure with dihydroimidazole; lower steric demand.

Key Insight : Despite moderate similarity scores, the target’s fused-ring system and protective groups place it in a unique chemical space, predicting distinct physicochemical and biological behaviors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2-methyl-2-propanyl)(1-{(3aS,4R,6aR)-2,2-dimethyl-6-[(trityloxy)methyl]-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate
Reactant of Route 2
Reactant of Route 2
Bis(2-methyl-2-propanyl)(1-{(3aS,4R,6aR)-2,2-dimethyl-6-[(trityloxy)methyl]-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate

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